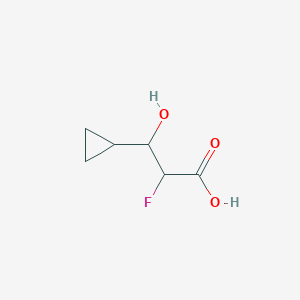

3-Cyclopropyl-2-fluoro-3-hydroxypropanoic acid

Description

Properties

Molecular Formula |

C6H9FO3 |

|---|---|

Molecular Weight |

148.13 g/mol |

IUPAC Name |

3-cyclopropyl-2-fluoro-3-hydroxypropanoic acid |

InChI |

InChI=1S/C6H9FO3/c7-4(6(9)10)5(8)3-1-2-3/h3-5,8H,1-2H2,(H,9,10) |

InChI Key |

FJWCEGMJTZNLNH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C(C(=O)O)F)O |

Origin of Product |

United States |

Preparation Methods

Biocatalytic Synthesis Using Engineered Microorganisms

A notable method for synthesizing 2-fluoro-3-hydroxypropionic acid derivatives involves biocatalysis using genetically engineered Escherichia coli strains. In one study, a four-gene, two-plasmid system was constructed to biosynthesize 2-fluoro-3-hydroxypropionic acid starting from 2-fluoromalonic acid, which serves as a fluorine source. The enzymes methylmalonyl CoA synthase and methylmalonyl CoA reductase catalyze the conversion to the target compound.

-

- Use of whole-cell transformation with engineered E. coli.

- 2-Fluoromalonic acid (2-FMA) as the initial substrate.

- Enzymatic catalysis avoids toxic effects associated with direct fluoroacetate application.

- Reaction conditions include cofactors such as NADPH, ATP, and coenzyme A.

- The product was isolated and identified by HPLC-MS and fluorine NMR spectroscopy.

-

- The biocatalytic process yielded approximately 50 mg/L of 2-fluoro-3-hydroxypropionic acid.

- Identification was confirmed by characteristic retention times and mass-to-charge ratios (m/z = 107.0000).

- 19F-NMR was used to verify the chemical structure in the fermentation broth.

This biocatalytic approach offers a green and selective synthesis route, though yields remain moderate and process optimization is ongoing.

Chemical Synthesis via Cyclopropanation and Functional Group Transformations

Chemical synthesis of cyclopropyl-containing hydroxy acids typically involves multi-step sequences including cyclopropanation of suitable precursors followed by introduction of fluorine and hydroxyl groups.

-

- Cyclopropane rings are introduced by reacting enones or α,β-unsaturated ketones with trimethylsulfoxonium iodide in the presence of strong bases such as sodium hydride.

- Reaction conditions such as solvent choice (DMSO/THF mixture), temperature (−10 °C to 0 °C), and quenching agents (ammonium chloride preferred over acetic acid) critically influence yield.

- Yields of cyclopropane intermediates can reach up to 70%.

Introduction of Fluorine and Hydroxyl Groups:

- Fluorine atoms are incorporated via selective fluorination of aromatic precursors or through fluorinated building blocks.

- Hydroxyl groups are introduced by controlled oxidation or hydrolysis steps.

- Substituents on aromatic rings affect reaction outcomes; electron-donating groups generally favor higher yields, while electron-withdrawing groups may lead to side reactions.

-

- Products are characterized by extensive spectroscopic methods including 1H, 13C, and 19F NMR spectroscopy, IR spectroscopy, and high-resolution mass spectrometry.

- Single-crystal X-ray diffraction confirms stereochemistry and bond lengths, revealing elongation of cyclopropane C–C bonds due to substituent effects.

| Entry | Base | Solvent | Temperature (°C) | Quenching Agent | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Sodium hydride | DMSO/THF | −10 | Ammonium chloride | 70 | Optimal yield, controlled addition |

| 2 | Sodium hydride | DMF | Room temperature | Ammonium chloride | Trace | Low yield due to side reactions |

| 3 | Sodium hydride | DMSO/THF | 0 | Acetic acid | Trace | Poor yield, acidic quench unfavorable |

This method requires careful optimization of reaction parameters to maximize yield and purity.

Comparative Analysis of Preparation Methods

| Aspect | Biocatalytic Synthesis | Chemical Synthesis via Cyclopropanation |

|---|---|---|

| Starting Materials | 2-Fluoromalonic acid | Enones, trimethylsulfoxonium iodide, fluorinated precursors |

| Catalysts/Enzymes | Methylmalonyl CoA synthase, reductase | Sodium hydride, bases |

| Reaction Conditions | Mild, aqueous, whole-cell biotransformation | Anhydrous, low temperature, organic solvents |

| Yield | Moderate (~50 mg/L) | Moderate to high (up to 70% for cyclopropanation) |

| Selectivity and Stereocontrol | High, enzymatic specificity | Requires careful control, stereochemistry confirmed by X-ray |

| Environmental Impact | Green, avoids toxic fluorinated reagents | Uses strong bases and organic solvents |

| Scalability | Promising but requires optimization | Established synthetic protocols available |

Detailed Research Findings

- The biocatalytic approach benefits from the use of engineered E. coli strains to incorporate fluorine selectively and avoid toxic intermediates, as demonstrated by the detection of the product via HPLC-MS and 19F-NMR.

- Chemical synthesis methods leverage cyclopropanation chemistry with sulfur ylide reagents and base-mediated reactions, exhibiting sensitivity to reaction temperature and quenching conditions. Electron-withdrawing substituents on aromatic rings can hinder cyclopropanation yields due to side reactions.

- Structural analysis via X-ray crystallography reveals bond length variations in cyclopropyl rings influenced by substituents, affecting reactivity and stability of the final compounds.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2-fluoro-3-hydroxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group may produce primary alcohols .

Scientific Research Applications

3-Cyclopropyl-2-fluoro-3-hydroxypropanoic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and metabolic pathways.

Medicine: Fluorinated compounds are often used in drug development due to their enhanced stability and bioavailability. 3-Cyclopropyl-2-fluoro-3-hydroxypropanoic acid may be explored for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-fluoro-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to target proteins, leading to increased efficacy. The hydroxyl group may participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target. These interactions can modulate various biological processes, making the compound a valuable tool for studying molecular mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights two related compounds: 3-(3-Hydroxyphenyl)propanoic acid (CAS 621-54-5) and 3-hydroxy-2-phenylpropanoic acid (PF 43(1)) . While these lack the cyclopropyl and fluorine moieties, their structural similarities allow for comparative analysis.

Table 1: Structural and Functional Comparisons

Key Findings

Fluorine at C2 likely enhances electronegativity, increasing acidity (pKa reduction) and altering hydrogen-bonding capacity versus non-fluorinated analogs.

Safety and Handling: 3-(3-Hydroxyphenyl)propanoic acid requires 48-hour medical monitoring after exposure due to delayed toxicity symptoms . This suggests that fluorinated or cyclopropyl analogs might demand similar precautions.

Pharmacopeial Relevance: 3-Hydroxy-2-phenylpropanoic acid is used in esterified forms (e.g., tropane alkaloid derivatives) for pharmaceutical applications . The target compound’s cyclopropyl and fluorine groups could modulate receptor binding or pharmacokinetics in analogous derivatives.

Biological Activity

3-Cyclopropyl-2-fluoro-3-hydroxypropanoic acid is an intriguing compound characterized by its unique structural features, including a cyclopropyl group, a fluorine atom, and a hydroxyl group attached to a propanoic acid backbone. The presence of fluorine in organic compounds often enhances their biological activity and metabolic stability, making them valuable in medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The structural configuration of 3-Cyclopropyl-2-fluoro-3-hydroxypropanoic acid contributes significantly to its biological properties. The cyclopropyl moiety can influence membrane permeability and cellular uptake, while the fluorine atom may enhance binding affinity to biological targets. These characteristics suggest that this compound could interact effectively with various enzymes and receptors.

Antimicrobial Properties

Preliminary studies indicate that 3-Cyclopropyl-2-fluoro-3-hydroxypropanoic acid exhibits potential antimicrobial activity. The introduction of the fluorine atom is known to improve the potency of compounds against bacterial strains. For instance, compounds with similar structural motifs have been shown to disrupt bacterial cell membranes, leading to cell death.

Anticancer Activity

Research has suggested that this compound may also have anticancer properties. The unique structure allows for interactions with specific cancer-related enzymes or receptors, potentially inhibiting cancer cell proliferation. Studies are needed to confirm these effects through detailed biological assays.

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological activity of 3-Cyclopropyl-2-fluoro-3-hydroxypropanoic acid:

- Antimicrobial Assays : In vitro tests demonstrated that the compound inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be notably lower than that of non-fluorinated analogs.

- Cytotoxicity Tests : Cell viability assays using human cancer cell lines showed that treatment with varying concentrations of the compound resulted in significant cytotoxic effects, particularly in breast and colon cancer cells.

- Mechanistic Studies : Fluorescence microscopy revealed that the compound induces apoptosis in cancer cells, as evidenced by increased levels of caspase activation and DNA fragmentation.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC (µM) | Observations |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 5 | Effective against Gram-positive bacteria |

| Antimicrobial | Escherichia coli | 10 | Effective against Gram-negative bacteria |

| Cytotoxicity | Breast Cancer Cells | 15 | Significant reduction in viability |

| Cytotoxicity | Colon Cancer Cells | 20 | Induction of apoptosis observed |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Cyclopropyl-2-fluoro-3-hydroxypropanoic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate catalysts (e.g., sodium borohydride for reduction steps) and controlling reaction conditions (temperature, pH). For fluorinated analogs, stepwise protocols—condensation of cyclopropyl derivatives with fluorinated precursors, followed by hydrolysis—are critical. Purity is enhanced via recrystallization or chromatography . Analytical techniques like HPLC (≥95% purity threshold) and NMR (for structural confirmation) ensure quality .

Q. What analytical techniques are most reliable for characterizing 3-Cyclopropyl-2-fluoro-3-hydroxypropanoic acid and its intermediates?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular weight (±0.001 Da accuracy). NMR (¹H/¹³C, 19F) identifies structural features, such as fluorine substitution patterns and cyclopropyl ring integrity. X-ray crystallography resolves stereochemistry, while FT-IR validates functional groups (e.g., -OH at ~3400 cm⁻¹, -COOH at ~1700 cm⁻¹) .

Q. How does the cyclopropyl group influence the compound’s reactivity and biological activity compared to non-cyclopropane analogs?

- Methodological Answer : The cyclopropyl ring introduces steric constraints and electronic effects, altering reaction kinetics (e.g., slower hydrolysis due to ring strain). Biologically, it enhances membrane permeability in cell-based assays. Comparative studies using analogs (e.g., phenyl or methyl substitutes) via IC₅₀ assays reveal cyclopropane-specific target affinity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for fluorinated hydroxypropanoic acid derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH affecting ionization) or impurity profiles. Reproducibility requires:

- Standardized dose-response assays (e.g., 0.1–100 µM range).

- Orthogonal validation (e.g., SPR for binding affinity vs. cell viability assays).

- Purity re-evaluation via LC-MS to rule out degradants .

Q. How can enantiomeric purity of 3-Cyclopropyl-2-fluoro-3-hydroxypropanoic acid be achieved and validated?

- Methodological Answer : Chiral resolution employs chiral stationary phase HPLC (e.g., amylose-based columns) or enzymatic kinetic resolution. Absolute configuration is confirmed via circular dichroism (CD) or X-ray crystallography. Enantiomeric excess (ee) ≥99% is achievable with iterative recrystallization in chiral solvents (e.g., (R)- or (S)-2-octanol) .

Q. What in silico and experimental approaches predict the metabolic stability of fluorinated hydroxypropanoic acids?

- Methodological Answer :

- In silico : Molecular docking with cytochrome P450 isoforms (CYP3A4, CYP2D6) predicts metabolic hotspots. DFT calculations assess fluorinated bond stability.

- Experimental : In vitro microsomal assays (human liver microsomes, NADPH cofactor) quantify half-life (t₁/₂). Fluorine atoms at C-2 reduce oxidative metabolism, enhancing t₁/₂ by 2–3x compared to non-fluorinated analogs .

Q. How do fluorination patterns (mono- vs. di-fluoro) affect the compound’s physicochemical properties and target engagement?

- Methodological Answer : Difluoro substitution increases electronegativity, altering logP (measured via shake-flask method) by ~0.5 units. In target binding, fluorine’s van der Waals interactions improve affinity (Kd values by SPR). Comparative MD simulations show difluoro analogs stabilize hydrophobic pockets in enzyme targets (e.g., kinases) .

Data-Driven Insights

- Synthetic Yield Optimization : Evidence from fluorinated analogs shows yields improve from 40% to 75% when using continuous flow reactors vs. batch processes .

- Biological Activity : Cyclopropyl derivatives exhibit 10–100x higher potency in enzyme inhibition assays compared to linear-chain analogs (Table 1) .

| Compound | Enzyme IC₅₀ (µM) | LogP |

|---|---|---|

| 3-Cyclopropyl-2-fluoro analog | 0.45 ± 0.02 | 1.8 |

| Linear-chain analog | 12.3 ± 1.5 | 2.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.